REACTION_CXSMILES
|
[C:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)#N.[OH2:12]>[Ni].C(O)=O>[CH:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:12]
|
Name
|
|
Quantity
|
696 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
(stirring started)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 12 L flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and condenser containing a nitrogen inlet
|
Type
|
WASH
|
Details
|
This material was washed with distilled water
|
Type
|
CUSTOM
|
Details
|
decanted (3×0.8 L)
|
Type
|
ADDITION
|
Details
|
Formic acid (88% 7 L) was added
|
Type
|
STIRRING
|
Details
|
was stirred at 75° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the majority of the solvent was decanted off through a fiberglass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water (6 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (6 L)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
afforded material that
|
Type
|
DISTILLATION
|
Details
|
was immediately distilled
|
Type
|
CUSTOM
|
Details
|
(Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1(CCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 491 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |